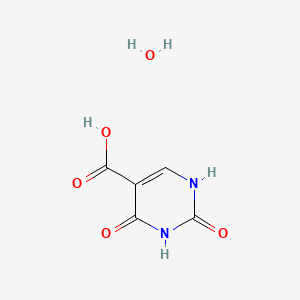

Uracil-5-carboxylic acid monohydrate

Beschreibung

BenchChem offers high-quality Uracil-5-carboxylic acid monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uracil-5-carboxylic acid monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-2(4(9)10)1-6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMYNECKRWOZGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610873 |

Source

|

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69727-34-0 |

Source

|

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Uracil-5-carboxylic Acid Monohydrate: Chemical Properties, Synthesis, and Pharmaceutical Significance

[1][2][3]

Executive Summary

Uracil-5-carboxylic acid monohydrate (also known as Isoorotic acid monohydrate ; CAS: 69727-34-0 ) is a pyrimidine derivative characterized by a carboxylic acid moiety at the C5 position.[1][2][3][4] It is distinct from its structural isomer, Orotic acid (Vitamin B13; Uracil-6-carboxylic acid), a difference critical in enzymatic recognition and metabolic engineering.[1][2]

This guide details the physicochemical profile, synthetic pathways, and biological interfaces of the 5-isomer.[1] Of particular relevance to modern drug development is its role as a stable metabolite of the antineoplastic agent Trifluridine (TAS-102), where it acts as a competitive inhibitor and interfering agent in Dihydropyrimidine Dehydrogenase (DPD) phenotyping.[1]

Molecular Architecture & Physicochemical Profile[1][2]

Structural Definition

Unlike Orotic acid, where the carboxyl group resides at C6 (adjacent to N1), Uracil-5-carboxylic acid features the carboxyl group at C5 (the "top" of the pyrimidine ring), placing it between the two carbonyls in the lattice but sterically distinct.

-

IUPAC Name: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid monohydrate[1][2][3]

-

Molecular Formula: C

H -

Molecular Weight: 174.11 g/mol (Monohydrate); 156.10 g/mol (Anhydrous)[1]

Crystallography & Hydrogen Bonding

The monohydrate form crystallizes in the monoclinic system (Space Group

-

Lattice Stability: The water molecule acts as a critical bridge, donating protons to the carbonyl oxygens (C2=O, C4=O) and accepting protons from the carboxylic acid hydroxyl.

-

Tautomerism: In the solid state, the molecule exists predominantly in the diketo (lactam) form, which is energetically favored over the lactim tautomers.

Key Physicochemical Data[2]

| Property | Value | Context |

| Melting Point | > 283°C (dec.)[1][2][3][5] | Decomposes via decarboxylation to Uracil.[1][6][7] |

| pKa (COOH) | ~2.60 | Highly acidic due to electron-withdrawing pyrimidine ring.[1][2][3] |

| pKa (N-H) | ~9.38 | N1/N3 protons are weakly acidic.[1] |

| Solubility (Water) | 1.8 g/L (20°C) | Sparingly soluble; solubility increases significantly in alkaline buffers (pH > 5). |

| Solubility (Organic) | Soluble in DMSO, DMF | Insoluble in non-polar solvents (Hexane, Chloroform).[1] |

Synthetic Pathways & Purification[2][3][9]

The synthesis of Uracil-5-carboxylic acid must avoid contamination with the 6-isomer.[1][2][3] Two primary routes are validated for high-purity production.[1][2][3][8]

Route A: Oxidative Transformation of Thymine (Industrial/Green)

This method utilizes 5-methyluracil (Thymine) as a precursor.[1] The C5-methyl group is oxidized to a carboxyl group using catalytic systems.[1][2][3] This is the preferred route for scale-up due to the availability of Thymine.[1]

-

Reagents: 30% H

O -

Conditions: 130°C, 3 hours, Autoclave.

-

Yield: ~96%

-

Mechanism: Radical oxidation of the benzylic-like methyl group.[1][2]

Route B: Hydrolysis of 5-Cyanouracil (Laboratory Standard)

A classical organic synthesis involving the hydrolysis of a nitrile group at the C5 position.[1]

-

Precursor: 5-Cyanouracil (prepared from ethyl ethoxymethylene cyanoacetate + urea).[1][2][3]

-

Reagents: Conc. HCl or NaOH (reflux).[1]

-

Mechanism: Acid-catalyzed hydrolysis of the nitrile (-CN)

amide

Visualization of Synthetic Logic

Caption: Comparative synthetic routes for Uracil-5-carboxylic acid showing oxidative and hydrolytic pathways, plus thermal degradation.

Chemical Reactivity & Functionalization[1][2][12]

Decarboxylation (Thermal Instability)

The most defining reaction of Uracil-5-carboxylic acid is its tendency to decarboxylate.[1][2][3]

-

Reaction: C

H -

Mechanism: The electron-deficient pyrimidine ring facilitates the loss of CO

, particularly under acidic conditions or high heat.[1] This property makes it a useful precursor for generating specific isotopically labeled uracils.[1]

Esterification & Amidation

The C5-COOH group undergoes standard nucleophilic acyl substitution, but requires activation (e.g., EDC/NHS or Thionyl Chloride) due to the deactivating nature of the pyrimidine ring.

-

Application: Synthesis of peptide nucleic acid (PNA) monomers where the nucleobase is tethered via the C5 position.

Pharmaceutical Applications & Biological Interface[2][3][7]

DPD Inhibition & Trifluridine Metabolism

Uracil-5-carboxylic acid (5-CU) is a critical metabolite in the pharmacokinetics of Trifluridine (TAS-102), a drug used for metastatic colorectal cancer.[1][2][3][9]

-

Metabolic Pathway: Trifluridine

5-Trifluoromethyluracil -

Clinical Impact: 5-CU accumulates in plasma and can structurally mimic Uracil.[1][2][3]

-

Interference: It interferes with Dihydropyrimidine Dehydrogenase (DPD) screening assays.[1][9] High levels of 5-CU can lead to false positives in uracilemia tests, mimicking a DPD deficiency phenotype.[1][9]

Biological Pathway Diagram

Caption: Metabolic conversion of Trifluridine to 5-Carboxyuracil and its downstream interference with DPD clinical diagnostics.

Analytical Standard Operating Procedures (SOP)

Identification via HPLC

To distinguish Uracil-5-carboxylic acid from Orotic acid (6-COOH) and Uracil:

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Methanol (95:5).[1]

-

Detection: UV at 260 nm (max absorption for uracil derivatives).[1]

-

Retention Order: Uracil-5-carboxylic acid typically elutes before Uracil due to the polarity of the carboxylic group, but separation from Orotic acid requires precise pH control (pH < 3 favors retention of the acid form).[1]

Purity Check (Titration)

Due to the acidic carboxyl group, purity can be assayed via alkalimetric titration.

References

-

Schmitt, A., et al. (2025).[1][9] Trifluridine- and tipiracil-induced DPD inhibition mimicking DPD deficiency: a case report. Frontiers in Oncology. Link

-

ChemicalBook. (2023).[1] 2,4-Dihydroxypyrimidine-5-carboxylic acid (Uracil-5-carboxylic acid) Chemical Properties and Synthesis. Link

-

Santa Cruz Biotechnology. Uracil-5-carboxylic acid monohydrate Product Data. Link

-

Lestari, M. & Lusi, M. (2019).[1] A mixed molecular salt of lithium and sodium breaks the Hume-Rothery rules for solid solutions. Chemical Communications (RSC).[1] Link

-

Palmatier, R.D., et al. (1970).[1][10] The Enzymatic Conversion of Uracil 5-Carboxylic Acid to Uracil and Carbon Dioxide. Journal of Biological Chemistry. Link

-

National Institutes of Health (NIH) PubChem. Uracil-5-carboxylic acid Compound Summary. Link

Sources

- 1. 2,4-Dihydroxypyrimidine-5-carboxylic acid | 23945-44-0 [chemicalbook.com]

- 2. WO2001034618A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]

- 3. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]

- 4. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Stability and Storage Technical Guide: Uracil-5-Carboxylic Acid Monohydrate

Executive Summary

Uracil-5-carboxylic acid monohydrate (also known as Isoorotic acid monohydrate ) is a pyrimidine derivative critical in nucleotide metabolism research and drug development. Unlike its isomer Orotic acid (Vitamin B13), Isoorotic acid possesses a distinct stability profile characterized by a susceptibility to decarboxylation to form Uracil.

This guide defines the physicochemical boundaries for the storage and handling of Uracil-5-carboxylic acid monohydrate (CAS 69727-34-0 ). The primary degradation risk is the irreversible loss of the carboxyl group (

Part 1: Physicochemical Profile & Stability Drivers

Chemical Identity & Properties

Understanding the fundamental properties of the monohydrate form is essential for distinguishing it from the anhydrous form and its isomer, Orotic acid.

| Property | Specification | Notes |

| Chemical Name | Uracil-5-carboxylic acid monohydrate | Synonym: Isoorotic acid monohydrate |

| CAS Number | 69727-34-0 | Distinct from Anhydrous (23945-44-0) and Orotic Acid (50887-69-9) |

| Molecular Formula | Molecular Weight: 174.11 g/mol | |

| Hydration State | Monohydrate | Contains ~10.3% water by weight.[1][2][3][4][5][6] Loss of lattice water occurs >100°C. |

| Acidity (pKa) | ~4.3 (Carboxyl), ~9.5 (N-H) | More acidic than Uracil; less acidic than Orotic acid (pKa ~2). |

| Solubility | DMSO (Soluble), 1M NaOH (Soluble) | Sparingly soluble in water; solubility increases with pH. |

| Melting Point | ~283°C (Decomposes) | Decomposition often precedes melting; releases |

The Decarboxylation Threat

The defining stability characteristic of Uracil-5-carboxylic acid is its propensity to decarboxylate. Unlike simple carboxylic acids, the electron-deficient pyrimidine ring facilitates the release of

Degradation Pathway:

-

Thermal Stress: High temperatures provide the activation energy to cleave the C-C bond at position 5.

-

Hydrolytic Stress: While the ring is stable, moisture can lower the activation energy for decarboxylation or facilitate crystal lattice rearrangement (hydrate

amorphous).

Visualization: Degradation Mechanism

The following diagram illustrates the primary degradation pathway from Isoorotic Acid to Uracil.

Caption: Primary degradation pathway of Isoorotic acid via decarboxylation to Uracil, accelerated by thermal and environmental stress.

Part 2: Storage & Handling Protocols[8]

Storage Conditions

To maximize shelf life (2+ years), adherence to the following conditions is mandatory. While "Room Temperature" is often cited for bulk chemicals, refrigeration is recommended for analytical standards to prevent slow thermal decarboxylation.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerator) | Slows kinetic rate of decarboxylation. Room temp (15-25°C) is acceptable for short-term (<6 months) if strictly dry. |

| Humidity | <40% RH (Desiccated) | Prevents deliquescence and hydrolysis. Critical for maintaining the monohydrate crystal lattice. |

| Light | Protect from Light | Pyrimidines absorb UV (260nm). Long-term exposure can cause ring photolysis or oxidation. |

| Container | Amber Glass / Poly | Tightly sealed to prevent moisture exchange. Amber glass blocks UV. |

Handling Workflow

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold hygroscopic powder.

-

Solvent Selection: For solution storage, use DMSO (stable at -20°C). Avoid storing in acidic aqueous buffers for extended periods, as low pH accelerates decarboxylation.

-

Re-sealing: Purge headspace with Nitrogen or Argon if available before re-sealing to minimize oxidative stress and moisture uptake.

Storage Decision Tree

Caption: Decision logic for storage based on usage frequency and physical state (solid vs. solution).

Part 3: Quality Control & Analytical Validation

Validating Purity (HPLC Method)

To verify stability, one must be able to separate the parent compound (Isoorotic Acid) from its primary degradant (Uracil). The following HPLC conditions are validated for this separation.

-

Principle: Isoorotic acid is more acidic/polar than Uracil. It will elute before Uracil on a standard C18 column, or can be retained differently using Ion Pairing or HILIC.

-

Target Specification: Uracil content < 0.5%.

Recommended HPLC Protocol:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Methanol.[7]

-

Gradient: Isocratic 95% A / 5% B (High polarity required to retain these compounds).

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV @ 265 nm (λmax for Uracil/Isoorotic acid).

-

Expected Retention:

Rapid Identity Check (UV Spectroscopy)

A quick check for gross degradation can be performed via UV ratios, though HPLC is preferred.

-

Isoorotic Acid:

(pH dependent). -

Uracil:

. -

Note: A shift in

from 270nm toward 260nm suggests decarboxylation.

References

-

GuideChem. (2025). Uracil-5-carboxylic acid monohydrate Properties and CAS Data. Retrieved from

-

Santa Cruz Biotechnology. (2025).[2][9] Uracil-5-carboxylic acid monohydrate Safety Data Sheet (CAS 69727-34-0). Retrieved from [10]

-

National Institutes of Health (PubChem). (2025). Uracil-5-carboxylic acid (Isoorotic Acid) Compound Summary. Retrieved from

- Palmatier, R. D., et al. (1970). The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide. Journal of Biological Chemistry.

-

TCI Chemicals. (2025). Orotic Acid Monohydrate (Isomer Comparison). Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Uracil-5-carboxylic acid monohydrate | CAS 69727-34-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 所有产品 | Selleck.cn [selleck.cn]

- 6. researchgate.net [researchgate.net]

- 7. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to Uracil-5-Carboxylic Acid Monohydrate (CAS: 69727-34-0)

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Catalog Number – A Molecule of Latent Potential

To the seasoned researcher, a CAS number is more than a mere identifier; it is a gateway to a molecule's story, its inherent reactivity, and its potential to solve complex biological puzzles. Uracil-5-carboxylic acid monohydrate, while not as ubiquitous as some of its pyrimidine brethren, represents a fascinating and versatile scaffold. Its strategic placement of a carboxylic acid group on the uracil ring opens a world of synthetic possibilities, making it a valuable building block in the quest for novel therapeutics. This guide is crafted not as a static data sheet, but as a dynamic, in-depth exploration from the perspective of a senior application scientist. Herein, we will dissect its core properties, provide validated methodologies for its synthesis and analysis, and explore its burgeoning role in drug discovery, all while grounding our discussion in the principles of scientific causality and experimental robustness.

Section 1: Foundational Physicochemical & Structural Insights

Uracil-5-carboxylic acid, in its monohydrate form, is a white to off-white crystalline solid.[1] Understanding its fundamental properties is the bedrock upon which all subsequent experimental work is built. The presence of the uracil core, a key component of RNA, immediately signals its biochemical relevance, while the carboxylic acid moiety at the 5-position dramatically influences its solubility, reactivity, and potential for derivatization.[1][2]

| Property | Value | Source(s) |

| CAS Number | 69727-34-0 | [3] |

| Molecular Formula | C₅H₆N₂O₅ | [3] |

| Molecular Weight | 174.12 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1][4] |

| pKa | ~2.60 | [4] |

The monohydrate nature of this compound is a critical consideration for accurate quantitative work. The presence of a single water molecule per molecule of uracil-5-carboxylic acid affects its molecular weight and must be accounted for in solution preparation and stoichiometric calculations.

Section 2: Synthesis and Purification – A Self-Validating Workflow

While numerous methods exist for the synthesis of uracil and its derivatives, a robust and reproducible protocol for uracil-5-carboxylic acid is paramount for ensuring high-purity starting material.[5][6] The following protocol is a synthesized approach based on established pyrimidine chemistry, designed for high yield and purity.

Synthetic Pathway: A Mechanistic Overview

The synthesis of uracil-5-carboxylic acid can be approached through the condensation of a suitable three-carbon precursor with urea. A common strategy involves the use of formylacetic acid or its derivatives. The carboxylic acid group at the 5-position is introduced via a precursor that already contains this functionality.

Caption: Synthetic workflow for Uracil-5-carboxylic acid.

Detailed Synthesis Protocol

This protocol is a representative method and may require optimization based on available starting materials and laboratory conditions.

Materials:

-

Sodium formylacetate

-

Thiourea

-

Sodium hydroxide

-

Hydrogen peroxide (30%)

-

Concentrated hydrochloric acid

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve thiourea (0.5 mol) and sodium hydroxide (1.0 mol) in 150 mL of deionized water.

-

Addition of Formylacetate: To the stirred solution at 25°C, add sodium formylacetate (0.5 mol) portion-wise over 30 minutes. Maintain the temperature at 25°C.

-

Reaction: Allow the reaction to stir at 25°C for 2 hours. The solution will typically change in color and consistency.

-

Oxidation: Cool the reaction mixture in an ice bath. Slowly add 30% hydrogen peroxide (1.5 mol) via the dropping funnel, ensuring the temperature does not exceed 50°C. This step is highly exothermic and requires careful monitoring.[6]

-

Precipitation: After the addition of hydrogen peroxide is complete, cool the mixture to 20°C. Acidify the solution to pH 1 with concentrated hydrochloric acid. A colorless solid will precipitate.[6]

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is salt-free (tested with AgNO₃ solution).

-

Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

Purification by Recrystallization: The Key to High Purity

For applications in drug development and sensitive biological assays, the purity of the starting material is non-negotiable. Recrystallization is a powerful technique to remove impurities.

Protocol:

-

Solvent Selection: Uracil-5-carboxylic acid has limited solubility in cold water but is more soluble in hot water. A mixture of water and ethanol can also be an effective recrystallization solvent.

-

Dissolution: In a beaker, add the crude uracil-5-carboxylic acid to a minimal amount of boiling deionized water. Add the water portion-wise until the solid just dissolves. If needed, a small amount of hot ethanol can be added to aid dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the beaker in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to obtain Uracil-5-carboxylic acid monohydrate.

Section 3: Comprehensive Analytical Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and hydration state of the synthesized compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is typically suitable for uracil derivatives.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Causality: The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and peak shape on the C18 column. The gradient elution allows for the separation of the polar starting materials and by-products from the slightly more retained product.

Structural Elucidation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In DMSO-d₆, one would expect to see signals for the C6-H proton, the two N-H protons, and the carboxylic acid proton. The C6-H proton will likely appear as a singlet in the aromatic region. The N-H protons will be broad singlets, and the carboxylic acid proton will be a very broad singlet at a downfield chemical shift (>10 ppm).[7]

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbons (C2 and C4) will appear at the downfield end of the spectrum, followed by the carboxylic acid carbon. The C5 and C6 carbons will be in the aromatic region.[7][8]

Mass Spectrometry (MS):

Electrospray ionization (ESI) in negative mode is ideal for this compound due to the acidic proton. The expected [M-H]⁻ ion would be at m/z 155.0. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylate anion, leading to a fragment at m/z 111.0.[9][10]

Functional Group and Hydration State Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy:

The IR spectrum will provide clear evidence for the key functional groups. Expect to see:

-

A very broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

-

C=O stretches from the uracil ring carbonyls.

-

N-H stretching bands.

-

A broad O-H stretch from the water of hydration, often in the 3400-3600 cm⁻¹ region.[3]

Thermogravimetric Analysis (TGA) and Karl Fischer Titration:

These techniques are crucial for definitively determining the water of hydration.

-

TGA: A TGA thermogram will show a weight loss corresponding to one molecule of water (approximately 10.34%) at a temperature below the decomposition point of the anhydrous compound.[11][12]

-

Karl Fischer Titration: This is a highly accurate method for water quantification. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The result will give a precise percentage of water content, which should correspond to the theoretical value for a monohydrate.[13][14]

Section 4: Biological Significance and Applications in Drug Discovery

Uracil-5-carboxylic acid is not merely a synthetic intermediate; it is a molecule with intrinsic biological relevance and a launching point for the development of potent therapeutics.

Metabolic Role: A Key Intermediate

Uracil-5-carboxylic acid is an intermediate in the pyrimidine salvage pathway.[6] It is converted to uracil by the enzyme uracil-5-carboxylate decarboxylase, which catalyzes the removal of the carboxyl group as CO₂.[15][16] This positions the molecule at a critical juncture in nucleotide metabolism.

Caption: Metabolic conversion of Uracil-5-carboxylic acid.

As a Scaffold for Anticancer Agents

The uracil scaffold is a well-established pharmacophore in oncology, with 5-fluorouracil being a cornerstone of chemotherapy for decades.[17][18] The carboxylic acid group at the 5-position of uracil-5-carboxylic acid provides a convenient handle for creating derivatives with novel mechanisms of action.

Mechanism of Action Insights:

Derivatives of uracil-5-carboxylic acid can be designed to act as:

-

Antimetabolites: By mimicking natural pyrimidines, these derivatives can be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.[18][19]

-

Enzyme Inhibitors: The carboxylic acid can be converted into various functional groups (amides, esters, etc.) that can target the active sites of enzymes crucial for cancer cell proliferation, such as thymidylate synthase or polymerases.[19][20]

A Platform for Antiviral Drug Development

The interference with nucleic acid synthesis is also a primary strategy in antiviral therapy.[21][22][23] Uracil-5-carboxylic acid serves as a versatile starting material for nucleoside and non-nucleoside analogs that can inhibit viral replication.

Mechanism of Action Insights:

-

Viral Polymerase Inhibition: Derivatives can be designed to be recognized by viral polymerases. Once incorporated into the growing viral DNA or RNA chain, they can act as chain terminators due to the lack of a 3'-hydroxyl group on the sugar moiety.[24]

-

Inhibition of Other Viral Enzymes: The uracil-5-carboxylic acid scaffold can be elaborated to target other viral enzymes like proteases, integrases, or helicases, which are essential for the viral life cycle.[25][26]

Caption: Applications of Uracil-5-carboxylic acid in drug discovery.

Utility in Oligonucleotide Synthesis

The carboxylic acid group can be used to attach labels, linkers, or other functional moieties to synthetic oligonucleotides.[1][27][28] This is achieved by converting the carboxylic acid to an active ester (e.g., an NHS ester) which can then react with an amine-modified oligonucleotide. This allows for the creation of custom probes and diagnostic tools.[1]

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Uracil-5-carboxylic acid may cause skin, eye, and respiratory tract irritation.[4] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4]

Conclusion: A Molecule Primed for Innovation

Uracil-5-carboxylic acid monohydrate is far more than a simple catalog chemical. It is a strategically functionalized building block with a rich biochemical context and immense potential for the development of novel therapeutics. Its synthesis and purification, while requiring careful execution, are achievable through robust and validated protocols. Its characterization demands a multi-pronged analytical approach to ensure the high purity required for downstream applications. For the discerning researcher in drug discovery, this molecule offers a versatile platform for creating libraries of compounds targeting a range of diseases, from cancer to viral infections. As we continue to unravel the complexities of biological systems, the thoughtful application of such well-characterized and strategically designed molecules will undoubtedly pave the way for the next generation of medicines.

References

- Google Patents. (n.d.). EP0148353B1 - Process for the preparation of uracil.

- Google Patents. (n.d.). US3138596A - 6-uracil-carboxylic acid derivatives and process of preparing same.

-

MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra associated to fragmentation of uracil (top view), cytosine.... Retrieved from [Link]

-

PubMed. (2021). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Retrieved from [Link]

-

PubMed. (n.d.). Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 26.23 - New Product - 5'-Carboxy-Modifier C5. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Retrieved from [Link]

-

ScienceDirect. (n.d.). Uracil derivatives as non-nucleoside inhibitors of viral infections. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update. Retrieved from [Link]

-

MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Uracil-5-carboxylate decarboxylase. Retrieved from [Link]

-

YouTube. (2020). Antiviral Drugs Mechanisms of Action, Animation. Retrieved from [Link]

-

Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

-

PubMed. (n.d.). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 15.15 - A novel route to activated carboxylate modified oligonucleotides. Retrieved from [Link]

-

National Institutes of Health. (2021). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

-

MDPI. (n.d.). Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. Retrieved from [Link]

-

Honeywell. (2016). Water Determination by Karl Fischer Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-fluorouracil co-crystals with novel organic acid as co-formers and its anticancer evaluation against HCT-116 colorectal cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectral data for ursolic acid in CDCl3/CD3OD. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient, precise and fast water determination by the Karl Fischer titration. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. Retrieved from [Link]

-

YouTube. (2023). 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects. Retrieved from [Link]

-

MDPI. (2023). Antiviral Mechanism of Virucidal Sialic Acid Modified Cyclodextrin. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of the four cocrystals determined by DSC and TGA,.... Retrieved from [Link]

-

National Institutes of Health. (2021). Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice. Retrieved from [Link]

-

Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

Sources

- 1. Syntheses of 5-Formyl- and 5-Carboxyl-dC Containing DNA Oligos as Potential Oxidation Products of 5-Hydroxymethylcytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uracil 5-carboxylic acid | 59299-01-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]

- 6. EP0148353B1 - Process for the preparation of uracil - Google Patents [patents.google.com]

- 7. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. metrohm.com [metrohm.com]

- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 15. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uracil-5-carboxylate decarboxylase - Wikipedia [en.wikipedia.org]

- 17. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems | MDPI [mdpi.com]

- 19. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 21. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 27. glenresearch.com [glenresearch.com]

- 28. glenresearch.com [glenresearch.com]

Biological Role of Uracil-5-Carboxylic Acid (Isoorotic Acid)

Executive Summary

Uracil-5-carboxylic acid, commonly referred to as Isoorotic acid or 5-carboxyuracil (5caU) , is a modified nucleobase with critical roles in two distinct biological contexts: mammalian epigenetics and microbial pyrimidine metabolism.

In mammalian systems, 5caU serves as a transient intermediate in the active DNA demethylation pathway. It arises primarily from the deamination of 5-carboxylcytosine (5caC)—a product of TET-mediated oxidation—and is subsequently excised by Thymine DNA Glycosylase (TDG) to restore unmethylated cytosine.[1][2] Its presence marks a specific "repair-driven" state of the genome, distinguishing it from stable epigenetic marks like 5-methylcytosine (5mC).

In microbial systems (e.g., fungi like Neurospora), 5caU is a metabolic intermediate in the pyrimidine salvage pathway, where it is decarboxylated to uracil by the enzyme Uracil-5-carboxylate decarboxylase (IDCase).

This guide provides a technical deep-dive into the chemical nature, epigenetic mechanism, metabolic fate, and analytical quantification of 5caU.

Chemical Identity & Structural Biology

It is imperative to distinguish Uracil-5-carboxylic acid from its isomer, Orotic acid. While both are carboxylated uracil derivatives, their biological functions are non-overlapping.

| Feature | Uracil-5-carboxylic acid (Isoorotic Acid) | Uracil-6-carboxylic acid (Orotic Acid) |

| Abbreviation | 5caU / 5-caU | OA |

| Carboxyl Position | C5 (Pyrimidines numbering) | C6 (Pyrimidines numbering) |

| Primary Role | DNA Demethylation Intermediate (Epigenetics) | Pyrimidine Biosynthesis Precursor (Metabolism) |

| Key Enzyme | Thymine DNA Glycosylase (TDG) | Orotate Phosphoribosyltransferase (OPRT) |

| Molecular Weight | 156.10 g/mol | 156.10 g/mol |

| pKa (approx) | ~4.0 (COOH) | ~2.0 (COOH) |

Structural Insight: The C5-carboxyl group in 5caU projects into the major groove of the DNA helix when incorporated. This steric and electrostatic alteration is the primary recognition motif for DNA glycosylases like TDG, which flip the base out of the helix for excision.

Epigenetic Mechanism: The TET-TDG Axis

The most significant role of 5caU in higher organisms is within the Active DNA Demethylation cycle. This process counteracts DNA methylation (5mC), a repressive epigenetic mark.

The Oxidation-Deamination-Excision Cascade

-

Oxidation: Ten-Eleven Translocation (TET) enzymes iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5-carboxylcytosine (5caC).[1][2]

-

Branch Point:

-

Canonical Path: TDG directly excises 5caC.

-

Deamination Path: 5caC is deaminated (spontaneously or enzymatically) to 5-carboxyuracil (5caU) .

-

-

Resolution: TDG recognizes and excises 5caU with high efficiency (comparable to or exceeding 5caC under certain pH conditions). The resulting abasic site (AP site) is repaired by Base Excision Repair (BER) machinery to insert an unmodified Cytosine.[2]

Pathway Visualization

Figure 1: The role of 5-carboxyuracil (5caU) in the TET-mediated active DNA demethylation pathway.[1][2][3] 5caU serves as a deaminated intermediate that is efficiently cleared by TDG.

Metabolic Pathway (Microbial)

In lower organisms (e.g., Neurospora crassa, Aspergillus), 5caU is not just a DNA damage product but a metabolite processed by specific enzymes.

-

Enzyme: Uracil-5-carboxylate decarboxylase (Iso-orotate decarboxylase, IDCase, EC 4.1.1.66).

-

Reaction: Uracil-5-carboxylate + H+ → Uracil + CO2

-

Mechanism: Unlike Orotic acid decarboxylase (which requires a phosphoribosyl group), IDCase acts directly on the free nucleobase. The reaction proceeds via a concerted proton transfer and C-C bond cleavage, avoiding high-energy intermediates.

-

Significance: This pathway represents a "salvage" mechanism, allowing the organism to recycle oxidized pyrimidines back into the useful Uracil pool.

Analytical Methodology: LC-MS/MS Quantification

Quantifying 5caU in genomic DNA requires high sensitivity due to its low abundance (transient nature). The following protocol utilizes Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Protocol

-

DNA Extraction: Isolate genomic DNA using a standard kit (e.g., DNeasy) with the inclusion of antioxidant (e.g., BHT) to prevent artifactual oxidation.

-

Hydrolysis:

-

Mix 5 µg of DNA with 10 U of DNA Degradase Plus (Zymo Research) or a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.

-

Incubate at 37°C for 3-6 hours.

-

Critical Step: Spike with stable isotope-labeled internal standard (

,

-

-

Filtration: Pass the hydrolysate through a 3kDa molecular weight cut-off (MWCO) filter to remove enzymes.

LC-MS/MS Parameters[4][5]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP 6500+). Mode: Negative Electrospray Ionization (ESI-). Carboxylated bases ionize efficiently in negative mode.

Chromatography:

-

Column: Porous Graphitic Carbon (Hypercarb) or HILIC column (Amide). C18 is often insufficient for retaining polar carboxylated bases.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| 5-Carboxyuracil (5caU) | 155.0 | 111.0 | 15-20 | Loss of |

| 5-Carboxyuracil (5caU) | 155.0 | 42.0 | 35 | Ring fragmentation ( |

| 5-Carboxylcytosine (5caC) | 154.0 | 110.0 | 15-20 | Loss of |

| IS ( | 157.0 | 113.0 | 15-20 | Loss of |

Note: The transition 155 -> 111 is the most specific and abundant transition for 5caU, corresponding to the decarboxylation to the uracil anion.

Therapeutic Implications

Drug Design & Bioisosteres

5-carboxyuracil represents a scaffold for carboxylic acid bioisosteres . In drug development, replacing a carboxyl group with a 5-uracilyl moiety can alter solubility and metabolic stability while maintaining hydrogen bond acceptor/donor properties.

Biomarker Potential

Elevated levels of 5caU (and 5caC) in genomic DNA are indicative of TET enzyme hyperactivity or TDG dysfunction .

-

Oncology: In certain leukemias (e.g., AML with IDH mutations), the TET pathway is inhibited. Conversely, restoration of TET function leads to a spike in 5caU/5caC. Monitoring these bases serves as a pharmacodynamic biomarker for epigenetic therapies (e.g., Vitamin C treatment, which boosts TET activity).

References

-

Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine: potential implications for active demethylation of 5-methylcytosine. Journal of Biological Chemistry, 286(41), 35334-35338. Link

-

He, Y. F., et al. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA.[1][2] Science, 333(6047), 1303-1307. Link

-

Palmatier, R. D., McCroskey, R. P., & Abbott, M. T. (1970). The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide. Journal of Biological Chemistry, 245(24), 6706-6710. Link

-

Kreppel, A., & Ochsenfeld, C. (2021). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation, 17(1), 96-104. Link

-

Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.[2] Science, 333(6047), 1300-1303. Link

Sources

- 1. Tet-Mediated Formation of 5-Carboxylcytosine and Its Excision by TDG in Mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uracil-DNA Glycosylase UNG Promotes Tet-mediated DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curious Chemical Biology of Cytosine: Deamination, Methylation and Oxidation as Modulators of Genomic Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Uracil-5-Carboxylic Acid Monohydrate: From Discovery to Application

This guide provides a comprehensive technical overview of uracil-5-carboxylic acid monohydrate, also known as isoorotic acid monohydrate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's history, synthesis, characterization, and biological significance. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental rationale.

Foreword: The Tale of Two Isomers

In the landscape of pyrimidine biochemistry, uracil-5-carboxylic acid has historically been overshadowed by its more famous isomer, uracil-6-carboxylic acid, commonly known as orotic acid. Orotic acid, once misidentified as Vitamin B13, is a well-established intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1][2] Its clinical significance, particularly in the context of the genetic disorder orotic aciduria, has placed it at the forefront of metabolic studies for decades.[3]

In contrast, uracil-5-carboxylic acid, or isoorotic acid, has a more nuanced and distinct role. It is not a part of the primary nucleotide synthesis pathway but rather emerges in the context of pyrimidine salvage and degradation pathways.[4][5] This guide aims to bring isoorotic acid out of the shadow of its isomer, providing a detailed exploration of its unique discovery, properties, and the critical role it plays in cellular metabolism, which is of growing interest in the fields of enzymology and drug design.

Section 1: Historical Context and Discovery

While the parent molecule, uracil, was first isolated from yeast nuclein by Alberto Ascoli in 1900, the specific discovery and initial synthesis of uracil-5-carboxylic acid are not as clearly documented in seminal literature.[6][7] Its identification is intrinsically linked to the study of pyrimidine metabolism. Early investigations into nucleotide salvage pathways, which recycle components of nucleic acid degradation, led to the identification of various intermediates.

The key to understanding the biological relevance of isoorotic acid came with the characterization of the enzyme isoorotate decarboxylase (IDCase) . This enzyme, which catalyzes the conversion of uracil-5-carboxylate to uracil, firmly established the compound's position as a metabolite in the thymidine salvage pathway in certain organisms.[4][5] This enzymatic discovery was a pivotal moment, distinguishing its metabolic fate from that of orotic acid and paving the way for a deeper understanding of its function.

Section 2: Physicochemical Properties and Structural Elucidation

Uracil-5-carboxylic acid is a white crystalline powder that typically exists in its monohydrate form under ambient conditions.[8] The presence of a water molecule in the crystal lattice contributes to the stability of its solid form.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₄·H₂O (Monohydrate) | [8] |

| Molecular Weight | 174.11 g/mol (Monohydrate) | [8] |

| CAS Number | 59299-01-3 (Anhydrous) | [9] |

| 69727-34-0 (Monohydrate) | ||

| Appearance | White to very slightly yellow powder | [8][10] |

| pKa | 2.60 | [10] |

| Solubility in Water | Very soluble (0.01 M) | [8][10] |

The acidity of the carboxylic acid group (pKa ≈ 2.60) is a key feature, indicating that at physiological pH, the molecule exists predominantly as the uracil-5-carboxylate anion.[10][11] This has important implications for its interaction with enzymes and transport proteins.

Section 3: Synthesis and Characterization

While a definitive, standardized protocol for the synthesis of uracil-5-carboxylic acid monohydrate is not widely published, a reliable synthetic route can be designed based on established pyrimidine chemistry. The following proposed protocol is based on the carboxylation of a 5-halouracil precursor, a common strategy for introducing functional groups at this position.

Proposed Synthesis Workflow

The logical flow for the synthesis and purification of uracil-5-carboxylic acid monohydrate is depicted below.

Caption: Proposed workflow for the synthesis and characterization of Uracil-5-carboxylic acid monohydrate.

Experimental Protocol: Synthesis of Uracil-5-Carboxylic Acid Monohydrate

This protocol describes a plausible method for the synthesis of uracil-5-carboxylic acid, starting from 5-bromouracil.

Rationale: 5-bromouracil is a readily available starting material where the bromine atom at the C5 position can be displaced or used to direct carboxylation.[12][13] The choice of a palladium-catalyzed carboxylation, for example, would be a modern and efficient approach. Subsequent crystallization from an aqueous solution is the most direct method to obtain the monohydrate form.

Materials:

-

5-Bromouracil

-

Carbon monoxide (or a solid CO source like molybdenum hexacarbonyl)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., dppf)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 5-bromouracil, the palladium catalyst, and the ligand.

-

Addition of Reagents: Add the base and the anhydrous solvent.

-

Carboxylation: Introduce carbon monoxide gas at a controlled pressure (or add the solid CO source) and heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C), monitoring the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Precipitation: Transfer the filtrate to a beaker and acidify with HCl until the pH is approximately 2. A white precipitate of crude uracil-5-carboxylic acid should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Recrystallization for Monohydrate: Dissolve the crude product in a minimum amount of hot deionized water. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to promote crystallization.

-

Final Product: Collect the resulting crystals of uracil-5-carboxylic acid monohydrate by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at a low temperature to avoid loss of the water of hydration.

Characterization Methods

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show a singlet for the C6-H proton and two broad singlets for the N1-H and N3-H protons. The absence of signals corresponding to the starting material would indicate a complete reaction.

-

¹³C NMR Spectroscopy: The spectrum should show distinct signals for the five carbon atoms. The carboxylic acid carbon would appear in the 165-190 ppm region, while the C2 and C4 carbonyl carbons would be in a similar downfield region. The C5 and C6 carbons would be in the alkene/aromatic region.[14][15]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the uracil ring and the carboxylic acid (around 1650-1750 cm⁻¹), and O-H stretching from the carboxylic acid and the water of hydration (a broad band around 3000-3500 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 155.01.[11]

-

Melting Point Analysis: The melting point should be determined and compared to literature values.

-

Elemental Analysis: The elemental composition (C, H, N) should be determined and compared to the calculated values for C₅H₆N₂O₅.

Section 4: Biological Significance and Metabolic Role

The primary biological role of uracil-5-carboxylic acid is as a substrate in the pyrimidine salvage pathway. This pathway is crucial for recycling pyrimidine bases, thus conserving the energy that would be required for de novo synthesis.[16][17][18]

The Isoorotate Decarboxylase Pathway

The key enzyme in the metabolism of isoorotic acid is isoorotate decarboxylase (IDCase). This enzyme catalyzes a non-oxidative decarboxylation reaction to produce uracil.

Caption: The enzymatic conversion of Uracil-5-carboxylic acid to Uracil.

This reaction is noteworthy for its specificity; IDCase is inactive on the isomer orotic acid (6-carboxyuracil).[5][19] This highlights the precise molecular recognition mechanisms employed by enzymes. The uracil produced can then be converted to uridine monophosphate (UMP) by uracil phosphoribosyltransferase (UPRTase), re-entering the nucleotide pool.[5]

Section 5: Applications in Research and Drug Development

The unique role of uracil-5-carboxylic acid and its associated enzyme, IDCase, makes them interesting targets for research and potential therapeutic intervention.

-

Enzyme Mechanism Studies: The non-oxidative decarboxylation reaction catalyzed by IDCase is of fundamental biochemical interest. Studying this mechanism can provide insights into C-C bond cleavage reactions in biological systems.[4]

-

Antimicrobial and Antiviral Research: As the pyrimidine salvage pathway is essential for some pathogens, inhibitors of IDCase could potentially be developed as antimicrobial or antiviral agents.

-

Drug Design and Delivery: The uracil moiety is a common scaffold in medicinal chemistry.[8] Uracil-5-carboxylic acid can serve as a starting material for the synthesis of novel uracil derivatives with potential therapeutic activities.[8] The carboxylic acid group provides a handle for further chemical modification or for improving the pharmacokinetic properties of a drug candidate.

Conclusion

Uracil-5-carboxylic acid monohydrate, though less renowned than its isomer orotic acid, is a molecule of significant biological and chemical interest. Its role in the pyrimidine salvage pathway, mediated by the specific enzyme isoorotate decarboxylase, distinguishes it as a key metabolite. While its historical discovery remains somewhat obscure, modern chemical and analytical techniques allow for its robust synthesis and characterization. For researchers in drug development and molecular biology, a thorough understanding of isoorotic acid provides a valuable tool for exploring novel enzymatic mechanisms and for the design of new therapeutic agents.

References

- Ascoli, A. (1900). Ueber ein neues Spaltungsprodukt des Hefenucleins. Zeitschrift für Physiologische Chemie, 31(1-2), 161-164.

- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.

- Greenbaum, S. B. (1954). The Chemistry of Orotic Acid. Journal of the American Chemical Society, 76(23), 6052-6054.

- Karipides, A. N., & Thomas, B. (1986). The structures of tetraaqua(uracil-6-carboxylate)zinc(II) monohydrate (A) and tetraaqua(uracil-6-carboxylato)nickel(II) monohydrate (B).

- Löffler, M., Jöckel, J., Schuster, G., & Becker, C. (2005). Orotic acid, orotidine and uridine in milk. International Journal for Vitamin and Nutrition Research, 75(1), 3-12.

-

PubChem. (n.d.). Uracil-5-carboxylate. Retrieved from [Link]

- Leal, J., Priebe, J. P., & Fedorov, A. A. (2018). Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study. Frontiers in Chemistry, 6, 626.

- CN104788389A - Preparation method of 5-bromouracil. (2015). Google Patents.

- Witz, S., Jung, B., & Fürst, S. (2012). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Signaling & Behavior, 7(8), 949-952.

- Portalone, G. (2008). Redetermination of orotic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o656.

- Smiley, J. A., Angelot, J. M., Cannon, R. C., Marshall, E. M., & Asch, D. K. (1999). Radioactivity-based and spectrophotometric assays for isoorotate decarboxylase: identification of the thymidine salvage pathway in lower eukaryotes. Analytical Biochemistry, 266(1), 85-92.

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

ResearchGate. (2018). Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study. Retrieved from [Link]

-

JJ Medicine. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway [Video]. YouTube. [Link]

- Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702-705.

-

DNAmod. (n.d.). uracil-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of orotic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C chemical shifts of uracil. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Orotic acid (FDB012327). Retrieved from [Link]

-

MDPI. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Retrieved from [Link]

-

American Chemical Society. (n.d.). Albert Szent-Gyorgyi Vitamin C - Landmark. Retrieved from [Link]

-

The Good Scents Company. (n.d.). orotic acid, 65-86-1. Retrieved from [Link]

- Rossi, R. A., & Bardagı, A. V. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 355-375.

-

PubChem. (n.d.). 5-Bromouracil. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Analysis of Orotic Acid in Yogurt. Retrieved from [Link]

- Carpenter, K. J. (2012). The discovery of vitamin C. Annals of Nutrition & Metabolism, 61(3), 259-264.

-

Medical Biochemistry. (2023, August 21). Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis [Video]. YouTube. [Link]

-

PubMed. (2018). Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study. Retrieved from [Link]

- EP0148353B1 - Process for the preparation of uracil. (1988). Google Patents.

-

ResearchGate. (n.d.). Pyrimidine biosynthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

- 1. Orotic acid - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Orotic acid (FDB012327) - FooDB [foodb.ca]

- 3. mdpi.com [mdpi.com]

- 4. Decarboxylation Mechanism of iso-Orotate Decarboxylase Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study [frontiersin.org]

- 6. Uracil - Wikipedia [en.wikipedia.org]

- 7. newworldencyclopedia.org [newworldencyclopedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Uracil 5-carboxylic acid | 59299-01-3 [chemicalbook.com]

- 10. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Uracil-5-carboxylate | C5H3N2O4- | CID 6971263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN104788389A - Preparation method of 5-bromouracil - Google Patents [patents.google.com]

- 13. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. rsc.org [rsc.org]

- 16. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Processing and Enzymology of Uracil-5-Carboxylic Acid (Isoorotate)

Introduction

Uracil-5-carboxylic acid (5-carboxyuracil, 5-caU), also known as Isoorotic Acid , represents a critical metabolic node in the oxidative processing of pyrimidines.[1][2] Unlike its regioisomer orotic acid (6-carboxyuracil)—a central precursor in de novo pyrimidine biosynthesis—5-caU functions primarily within the pyrimidine salvage pathway of specific fungi (e.g., Neurospora crassa, Aspergillus nidulans) and select bacteria.

In recent years, 5-caU has transcended its role as a fungal metabolite to become a focal point in epigenetic research . It serves as a mechanistic analogue for 5-carboxylcytosine (5-caC), the final oxidation product of 5-methylcytosine generated by TET (Ten-Eleven Translocation) enzymes during active DNA demethylation in mammals. Consequently, the enzymes governing 5-caU metabolism provide a structural template for identifying the elusive mammalian "DNA decarboxylase."

This guide details the metabolic pathways, enzymatic mechanisms, and validated experimental protocols for the study of uracil-5-carboxylic acid.

Metabolic Pathway Architecture

The Oxidative Demethylation Pathway

In contrast to the standard reductive pathway found in mammals (where uracil is reduced to dihydrouracil), fungi utilize an oxidative demethylation pathway to salvage thymine. This pathway sequentially oxidizes the C5-methyl group of thymine to a carboxyl group, which is then removed to yield uracil.[1]

Key Pathway Steps:

-

Thymine

5-Hydroxymethyluracil (5-hmU) -

5-hmU

5-Formyluracil (5-foU) -

5-foU

Uracil-5-carboxylic acid (5-caU) -

5-caU

Uracil + CO

Pathway Visualization

The following diagram illustrates the oxidative salvage pathway and its contrast with the mammalian reductive route.

Figure 1: The Oxidative Demethylation Pathway of Thymine.[1][3][4] The conversion of 5-caU to Uracil by IDCase is the rate-limiting commitment step in this salvage route.

Enzymology: Isoorotate Decarboxylase (IDCase)[1][2][4][5][6][7]

The enzyme Isoorotate Decarboxylase (IDCase) (EC 4.1.1.66) is the defining catalyst of this pathway. It belongs to the amidohydrolase superfamily and is strictly dependent on divalent metal ions.

Mechanistic Insights

Recent structural and quantum chemical studies (Xu et al., 2013; Sheng et al., 2018) have revised the understanding of IDCase:

-

Metal Cofactor: Originally thought to be Zn

, ICP-MS/MS analysis confirms Mn -

Reaction Type: Non-oxidative decarboxylation.

-

Mechanism: Proceeds via a reverse electrophilic aromatic substitution .[1][5]

-

Protonation: An active site residue (likely Asp323 or Arg262) protonates C5 of the pyrimidine ring.

-

Cleavage: The C-C bond cleaves, releasing CO

and generating Uracil.[1] -

Specificity: Highly specific for 5-caU; inactive on 6-carboxyuracil (orotic acid).

-

Catalytic Cycle Diagram

Figure 2: Proposed catalytic cycle of Isoorotate Decarboxylase (IDCase). The reaction proceeds through a distinct protonation step prior to decarboxylation.

Experimental Protocols

Protocol A: HPLC Quantification of Uracil-5-Carboxylic Acid

Due to the high polarity of 5-caU, standard C18 methods often result in poor retention (elution in void volume). This protocol utilizes ion-suppression (low pH) to ensure retention and separation from Uracil and Thymine.

Method Principle: Reverse-Phase HPLC with UV detection. Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).

| Parameter | Specification |

| Column | C18 stationary phase (e.g., Phenomenex Kinetex 5µm C18, 150 x 4.6 mm) |

| Mobile Phase A | 20 mM KH |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 280 nm (max for 5-caU) and 260 nm (ref) |

| Injection Vol | 10 µL |

Gradient Profile:

-

0-5 min: 100% A (Isocratic hold to retain polar 5-caU).

-

5-15 min: 0%

20% B (Elute Thymine/Uracil). -

15-20 min: 20% B (Wash).

-

20-25 min: 100% A (Re-equilibration).

Expected Retention Order:

Protocol B: Enzymatic Assay for IDCase Activity

This assay measures the rate of disappearance of 5-caU or the appearance of Uracil.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: 1 mM Uracil-5-carboxylic acid (dissolved in buffer).

-

Cofactor: 0.1 mM MnCl

. -

Enzyme: Purified recombinant IDCase (approx. 0.5 µg/mL final).

Procedure:

-

Prepare Master Mix: Combine Buffer and MnCl

. -

Blank: Add Substrate to Master Mix without enzyme (control for spontaneous decarboxylation).

-

Reaction Start: Add IDCase to the mix at 30°C.

-

Monitoring:

-

Continuous: Monitor decrease in Absorbance at 295 nm (differential absorbance between 5-caU and Uracil).

-

Discontinuous: Aliquot 50 µL every 5 mins into 50 µL of 1M HCl (quenching) and analyze via Protocol A (HPLC).

-

-

Calculation: Calculate specific activity (µmol/min/mg) using the extinction coefficient difference or HPLC peak area integration.

Therapeutic & Research Implications

Antifungal Drug Development

The oxidative demethylation pathway is absent in humans, who rely on DPD (Dihydropyrimidine Dehydrogenase) for pyrimidine catabolism. This metabolic divergence makes Thymine-7-hydroxylase (T7H) and IDCase attractive targets for narrow-spectrum antifungals. Inhibiting this pathway in fungi like Aspergillus forces reliance on de novo synthesis, potentially sensitizing the pathogen to 5-Fluorocytosine or other antimetabolites.

Epigenetics and DNA Demethylation

5-caU is chemically analogous to 5-carboxylcytosine (5-caC) . In mammals, TET enzymes oxidize 5-methylcytosine to 5-caC.[10][11] The removal of 5-caC is currently understood to occur via Thymine DNA Glycosylase (TDG) and Base Excision Repair (BER). However, the existence of a direct "decarboxylase" (converting 5-caC

-

Research Utility: IDCase serves as the "reference standard" for decarboxylation mechanisms of pyrimidine bases. Researchers use IDCase mutants to probe the energetic feasibility of direct DNA decarboxylation.

References

-

Smiley, J. A., et al. (2005). "Isoorotate decarboxylase: a novel enzyme in the thymidine salvage pathway of Neurospora crassa." Archives of Biochemistry and Biophysics.

-

Sheng, X., et al. (2018). "Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study." Frontiers in Chemistry.

-

Xu, S., et al. (2013). "Crystal structures of isoorotate decarboxylases reveal a novel catalytic mechanism of 5-carboxyl-uracil decarboxylation and shed light on the search for DNA decarboxylase."[1] Cell Research.

-

Palmatier, R. D., et al. (1970). "The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide."[11] Journal of Biological Chemistry.

-

Ito, S., et al. (2011). "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine." Science.

Sources

- 1. Frontiers | Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study [frontiersin.org]

- 2. Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reaction Mechanism and Substrate Specificity of Iso-orotate Decarboxylase: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biospectra.us [biospectra.us]

- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Researchers Reveal the Catalytic Mechanism of Isoorotate Decarboxylase----Institute of Biochemistry and Cell Biology, Shanghai Institute for Biological Sciences, CAS [english.cemcs.cas.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Enzymatic Decarboxylation of Isoorotic Acid to Uracil via Isoorotate Decarboxylase (IDCase)

Executive Summary

The enzymatic decarboxylation of Uracil-5-carboxylic acid (also known as isoorotic acid or 5-carboxyuracil, 5caU) to uracil is a critical step in the fungal thymidine salvage pathway.[1] Unlike the canonical de novo pyrimidine biosynthesis which processes orotic acid (uracil-6-carboxylic acid), this reaction specifically targets the 5-carboxy isomer.

This conversion is catalyzed by Isoorotate Decarboxylase (IDCase) , a metal-dependent enzyme of the amidohydrolase superfamily. Beyond its metabolic role, this reaction serves as a primary biochemical model for the active demethylation of DNA (specifically the decarboxylation of 5-carboxylcytosine), making it a high-value target for epigenetic research and biocatalytic applications.

This guide provides a rigorous, field-validated protocol for the enzymatic conversion of uracil-5-carboxylic acid monohydrate to uracil, emphasizing mechanistic integrity, cofactor requirements, and analytical validation.

Mechanistic Insight & Scientific Foundation

The Reaction

The target reaction involves the removal of the carboxyl group at the C5 position of the pyrimidine ring.

Substrate Specifics:

-

Compound: Uracil-5-carboxylic acid monohydrate (

). -

Properties: Poorly soluble in acidic water; solubility increases significantly at pH > 7.0 due to deprotonation of the carboxyl moiety (pKa ~ 4.5).

Enzyme Characteristics: Isoorotate Decarboxylase (IDCase)[1][2][3][4][5][6]

-

Classification: Amidohydrolase superfamily (TIM barrel fold).

-

Cofactor Dependency: Strictly metal-dependent. While early studies suggested Zn

, recent crystallographic and kinetic data indicate Mn -

Mechanism: Direct decarboxylation via a reverse electrophilic aromatic substitution.[2]

-

Activation: An active site Arginine (e.g., R262 in Cordyceps) protonates the C5 position, destabilizing the C-C bond.

-

Transition State: Avoids a covalent intermediate, proceeding instead through a concerted proton transfer and C-C bond cleavage.

-

Pathway Context

Understanding the source pathway is vital for upstream/downstream integration. IDCase functions as the terminal enzyme in the oxidative demethylation of thymine.

Experimental Protocol

Biocatalyst Preparation

For scalable conversion, recombinant IDCase (sourced from Neurospora crassa or Cordyceps militaris) expressed in E. coli is recommended over native extraction.

Reagents:

-

Expression Host: E. coli BL21(DE3).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole.

-

Critical Additive: 1 mM MnCl

must be present during lysis and purification to maintain holoenzyme stability.

Substrate Preparation (Monohydrate Handling)

Uracil-5-carboxylic acid monohydrate is a crystalline solid. Direct addition to the reaction vessel can lead to undissolved particulates and kinetic heterogeneity.

-

Weighing: Calculate mass based on MW 174.11 g/mol (anhydrous MW is 156.09, but monohydrate is ~174.11).

-

Solubilization Stock (50 mM):

-

Suspend the powder in 50 mM Tris-HCl, pH 8.0.

-

Add dilute NaOH dropwise with stirring until fully dissolved.

-

Note: The solution will turn clear. Re-adjust pH to 7.5–8.0 immediately to prevent alkaline degradation.

-

Reaction Workflow

This protocol describes a 10 mL batch reaction suitable for kinetic validation or small-scale synthesis.

| Parameter | Specification | Rationale |

| Buffer System | 50 mM HEPES or Tris-HCl | Maintains pH 7.5 optimum. Phosphate buffer is avoided as it may precipitate metal cofactors. |

| pH | 7.5 – 8.0 | Balances substrate solubility with enzyme stability. |

| Cofactor | 0.5 mM MnCl | Essential for catalytic activity. ZnCl |

| Temperature | 30°C | Optimal for fungal enzymes; reduces risk of thermal denaturation compared to 37°C. |

| Substrate Conc. | 1 – 5 mM | Above |

| Enzyme Load | 0.1 – 0.5 mg/mL | Adjusted based on specific activity (Target conversion rate: >95% in 1 hour). |

Step-by-Step Procedure:

-

Pre-incubation: Mix Buffer, MnCl

, and IDCase enzyme. Incubate at 30°C for 5 minutes to ensure metal coordination. -

Initiation: Add the prepared Uracil-5-carboxylic acid stock solution.

-

Agitation: Gentle shaking (150 rpm). Do not vortex vigorously to avoid protein denaturation.

-

Sampling: Withdraw 100

L aliquots at t=0, 5, 15, 30, and 60 minutes. -

Quenching: Mix aliquot 1:1 with 1% Formic Acid or Methanol to stop the reaction. Centrifuge at 12,000 x g for 5 min to remove protein precipitate.

Analytical Validation

Quantification requires separating the carboxylated substrate from the decarboxylated product. Since both are pyrimidines, they share UV absorption characteristics (

HPLC Method (Reverse Phase)

-

Column: C18 Analytical Column (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 x 150 mm). -

Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5 (Acidic pH suppresses ionization of the carboxyl group, improving retention).

-

Mobile Phase B: Methanol.

-

Gradient: Isocratic 95% A / 5% B usually suffices; or a gradient from 0% to 20% B over 10 mins.

-

Detection: UV at 260 nm or 280 nm.

-

Retention Order:

-

Uracil: Elutes earlier (more polar).

-

Uracil-5-carboxylic acid: Elutes later (retention increases at low pH due to protonation of the -COOH).

-

Process Workflow Diagram

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Activity | Lack of Metal Cofactor | Ensure 0.5–1.0 mM MnCl |

| Precipitation | Substrate insolubility | Ensure reaction pH is |

| Low Yield | Product Inhibition | Uracil is generally not a strong inhibitor, but 5-nitrouracil (if present as impurity) is a potent inhibitor. |

| Enzyme Instability | Oxidation or Thermal stress | Keep enzyme on ice before use. Add 1 mM DTT if enzyme contains oxidation-sensitive cysteines (check specific sequence). |

References

-

Kreppel, A., & Ochsenfeld, C. (2021). The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. Journal of Chemical Theory and Computation. Available at: [Link]

-

Xu, S., et al. (2013). Crystal structures of isoorotate decarboxylases reveal a novel catalytic mechanism of 5-carboxyl-uracil decarboxylation.[3] Cell Research. Available at: [Link]

-

Palmatier, R. D., McCroskey, R. P., & Abbott, M. T. (1970).[2][4] The Enzymatic Conversion of Uracil 5-Carboxylic Acid to Uracil and Carbon Dioxide.[5][2] Journal of Biological Chemistry. Available at: [Link]

-

Smiley, J. A., et al. (2005).[4] Genes of the thymidine salvage pathway: thymine-7-hydroxylase and iso-orotate decarboxylase.[1] Biochimica et Biophysica Acta. Available at: [Link]

-